molecular formula C32H38Cl2N10O4 B056371 Tallimustine CAS No. 115308-98-0

Tallimustine

Número de catálogo: B056371
Número CAS: 115308-98-0
Peso molecular: 697.6 g/mol
Clave InChI: ARKYUICTMUZVEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tallimustine, a benzoyl mustard derivative of distamycin A, is an alkylating agent that binds to the minor groove of DNA. It's association with severe myelotoxicity lead to the end of its development in favour of α-halogenoacrylamide derivatives such as [brostallicin], which have a favourable cytotoxicity/myelotoxicity ratio. Newer generations of DNA minor groove binding agents can more specifically recognize base pair sequences.
This compound is a benzoyl mustard derivative of the antiviral agent distamycin A with potential antineoplastic activity. This compound selectively binds to A-T rich regions in the minor groove of DNA and alkylates at the N3 position of adenine in a highly sequence-specific manner. This prevents DNA replication, inhibits cellular proliferation and triggers apoptosis. Moreover, unlike other clinical nitrogen mustards, this compound does not carry out guanine-N7 alkylation in the major groove of DNA, which may lead to a high selectivity of action.

Actividad Biológica

Tallimustine, a derivative of distamycin A, is an alkylating agent that has garnered interest for its potential antitumor properties. Its mechanism of action primarily involves binding to the minor groove of DNA, leading to sequence-specific alkylation and subsequent cytotoxic effects on cancer cells. This article delves into the biological activity of this compound, highlighting its efficacy in various cancer models, clinical studies, and associated toxicities.

This compound operates as a DNA minor groove binder , which allows it to induce highly specific alkylations within the DNA structure. This unique binding mechanism differentiates it from other alkylating agents, potentially enhancing its therapeutic efficacy while presenting distinct challenges regarding toxicity. The interaction with DNA interferes with replication and transcription processes, ultimately leading to cell death.

Preclinical Studies

Preclinical evaluations have demonstrated this compound's significant antitumor activity across various cancer models:

  • Cytotoxicity in Human Cell Lines : Studies have shown that this compound exhibits cytotoxic effects against human LoVo cells (colon cancer) and other cell lines. Its ability to induce DNA damage is evident, as human cells capable of repairing UV-induced damage were unable to rectify the DNA lesions caused by this compound .
  • Animal Models : In severe combined immunodeficient (SCID) mice grafted with human myelomonocytic leukemia cell lines, this compound resulted in complete remission at tolerable dosages (0.86 to 3.0 mg/kg/day) over three days. This study underscores its potential effectiveness in hematological malignancies .

Clinical Studies

Clinical investigations into this compound's efficacy have yielded mixed results:

  • Phase II Study in Colorectal Cancer : In a trial involving previously untreated patients with advanced colorectal cancer, this compound was administered at a dose of 900 µg/m² every four weeks. Despite its promising preclinical data, no significant clinical responses were observed among the evaluable patients, indicating a need for further research into its combination with other agents .
  • Leukemia Trials : A Phase I study involving patients with refractory or relapsed leukemia revealed that two out of 26 patients achieved complete remission. The maximum tolerated dose was established at 900 µg/m²/day for three days every 3-4 weeks, with notable side effects including severe mucositis and electrolyte imbalances .

Toxicity Profile

This compound's toxicity is a significant concern that has limited its clinical application:

  • Myelotoxicity : The primary adverse effect observed is myelosuppression, particularly neutropenia and thrombocytopenia. In clinical trials, severe neutropenia was common, prompting dose adjustments and close monitoring of blood counts .
  • Other Side Effects : Patients have reported gastrointestinal issues and fatigue; however, these were generally less severe compared to myelotoxic effects .

Summary of Findings

The following table summarizes key findings from studies on this compound:

Study TypeCancer TypeDose (µg/m²)Response RateToxicity Observed
PreclinicalVarious (including AML)0.86 - 3.0 mg/kg/dayHigh remission in miceNone reported
Phase IIColorectal Cancer900No responses in 14/17Neutropenia
Phase IRefractory Leukemia300 - 9008% complete remissionSevere mucositis, electrolyte wasting

Propiedades

Key on ui mechanism of action

Tallimustine binds to the minor groove of DNA while avoiding targets like glutathione. Currently, the mechanism of DNA minor groove binding agents is poorly understood. Though, they may act by directly inhibiting the interaction of protein and DNA.

Número CAS

115308-98-0

Fórmula molecular

C32H38Cl2N10O4

Peso molecular

697.6 g/mol

Nombre IUPAC

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C32H38Cl2N10O4/c1-41-18-22(14-25(41)30(46)37-11-8-28(35)36)39-32(48)27-16-23(19-43(27)3)40-31(47)26-15-21(17-42(26)2)38-29(45)20-4-6-24(7-5-20)44(12-9-33)13-10-34/h4-7,14-19H,8-13H2,1-3H3,(H3,35,36)(H,37,46)(H,38,45)(H,39,48)(H,40,47)

Clave InChI

ARKYUICTMUZVEW-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl

SMILES canónico

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl

Key on ui other cas no.

115308-98-0

Sinónimos

FCE 24517
FCE-24517
N-deformyl-N-(4-N-N,N-bis(2-choroethylamino)benzoyl)distamycin
tallimustine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tallimustine
Reactant of Route 2
Reactant of Route 2
Tallimustine
Reactant of Route 3
Reactant of Route 3
Tallimustine
Reactant of Route 4
Reactant of Route 4
Tallimustine
Reactant of Route 5
Reactant of Route 5
Tallimustine
Reactant of Route 6
Reactant of Route 6
Tallimustine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.